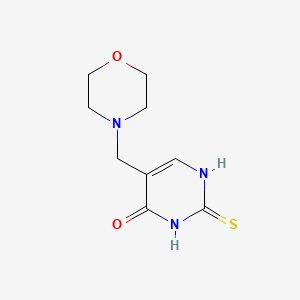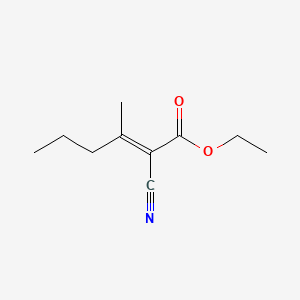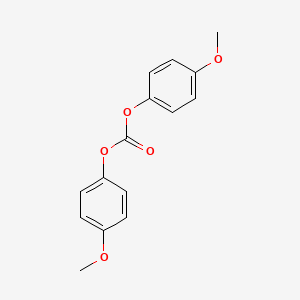
Bis(4-methoxyphenyl) carbonate
説明
Bis(4-methoxyphenyl) carbonate is a chemical compound with the molecular formula C15H14O5 . It has a molecular weight of 274.27 .
Synthesis Analysis
This compound can be synthesized using various methods . One method involves the reaction of 4-methoxyphenol with 4-methoxyphenyl chloroformate in the presence of pyridine in dichloromethane at 0 - 20°C . The residue obtained from this reaction is diluted with ethyl acetate, and the organic layer is washed with a saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous magnesium sulfate and evaporated to dryness in vacuo to afford bis(4-methoxyphenyl) dicarbonate .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR and FTIR . The structure of the compound has also been characterized by X-ray diffraction .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo hydrolysis to form the corresponding quinone imine oxide and methanol . The methoxide ion formed from methanol can then reduce the oxoammonium cation to intermediate bis(4-methoxyphenyl)-hydroxylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 274.27 and a molecular formula of C15H14O5 . The compound has been confirmed by 1H NMR, 13C NMR and FTIR .科学的研究の応用
1. Oxidizing Agent
Bis(4-methoxyphenyl) carbonate and its derivatives have been explored as mild and selective oxidizing agents. For instance, bis(p-methoxyphenyl) telluroxide is known for its ability to convert thiocarbonyl groups into oxo analogues and thiols into disulfides without affecting other easily oxidized functions (Barton, Ley, & Meerholz, 1979).
2. Corrosion Inhibition
Derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been used for corrosion control of mild steel in acidic environments. This compound has shown high inhibition efficiency, reaching up to 98% in certain conditions (Bentiss et al., 2009).
3. Anticancer and Antioxidant Properties
Bis(4-formyl-2 methoxy phenyl carbonate) Schiff base nanoparticles, synthesized using green reagents, have displayed significant radical scavenging potential and anticancer properties. These nanoparticles have been observed to exhibit dose-dependent cytotoxicity towards various cell lines (Thyriyalakshmi & Radha, 2019).
4. Prodrug Synthesis
This compound derivatives have been synthesized as prodrugs for compounds like 2,5-bis(4-amidinophenyl)furan, showing potential in treating Pneumocystis carinii pneumonia in rat models. These prodrugs have improved activity and reduced toxicity compared to their parent compounds (Rahmathullah et al., 1999).
5. Catalysis in Organic Synthesis
This compound derivatives have been utilized as catalysts in organic synthesis. For example, bis(4-methoxyphenyl)telluroxide has catalyzed reactions such as the cross-aldol condensation of cyclopentanone or cyclohexanone with aldehydes under microwave irradiation, leading to high yields and mild conditions (Zheng et al., 1997).
6. Redox Properties in Chemistry
This compound-based compounds, such as bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene, demonstrate interesting redox properties. These properties are useful in applications like information storage and radical-initiated polymerization processes, as they can undergo reversible redox reactions, contributing to their utility in various chemical processes (Sasaki et al., 2002).
作用機序
Target of Action
Bis(4-methoxyphenyl) carbonate, also known as FMPC, has been synthesized for application as a therapeutic agent . The primary targets of this compound are cancer cells . The compound exhibits significant radical scavenging potential and anticancer property .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in the cellular environment. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, undergo hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .
Biochemical Pathways
The compound is known to undergo hydrolysis in the cancer-causing microenvironment, releasing vanillin and chitosan . This suggests that it may interact with biochemical pathways related to these substances.
Pharmacokinetics
The compound’s ability to undergo hydrolysis in the cancer-causing microenvironment suggests that it may have unique bioavailability characteristics .
Result of Action
The result of this compound’s action is the enhancement of anticancer activity. Both FMPC and C-FMPC-Nps exhibit a dose-dependent cytotoxicity towards different cell lines . This suggests that the compound may have a significant impact on cellular health and viability in the context of cancer.
Action Environment
The action of this compound is influenced by the microenvironment of cancer cells. The compound undergoes hydrolysis specifically in the cancer-causing microenvironment, which triggers the release of vanillin and chitosan and enhances its anticancer activity . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, enzymatic activity, and other characteristics of the cancer cell microenvironment.
将来の方向性
Bis(4-methoxyphenyl) carbonate has potential applications in the field of perovskite solar cells (PSC). Modulating the electron-deficiency of the π-bridged units in bis(4-methoxyphenyl)amine-based hole-transporting materials can improve hole mobility and the performances of PSC devices . The compound can also be used as a therapeutic agent .
特性
IUPAC Name |
bis(4-methoxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBTWSPZTNYNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396504 | |
| Record name | bis(4-methoxyphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5676-71-1 | |
| Record name | bis(4-methoxyphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




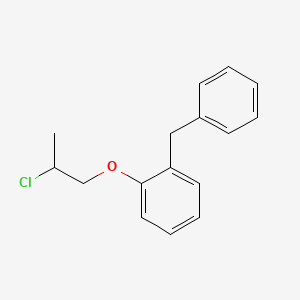

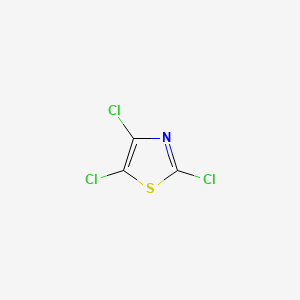
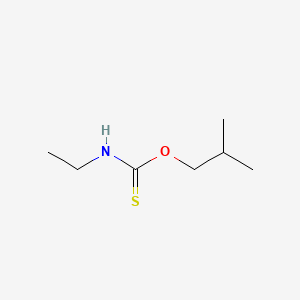

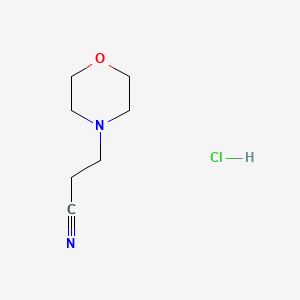
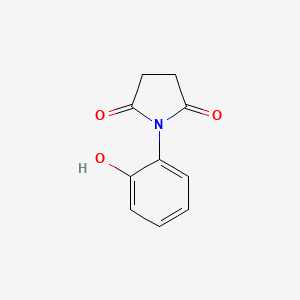

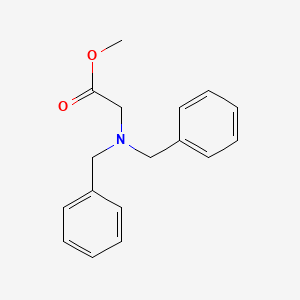
![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)

